(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid: is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the boronic acid group . Another approach involves metal-free oxidation and photocatalysis strategies .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid serves as a versatile building block for constructing more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological processes . The imidazo[1,2-a]pyridine core can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A core structure shared with (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid, known for its applications in medicinal chemistry.
Boronic Acids: Compounds containing the boronic acid functional group, widely used in organic synthesis and medicinal chemistry.
Uniqueness: What sets this compound apart is the combination of the imidazo[1,2-a]pyridine core with the boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H11BN2O4 |
---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
(3-ethoxycarbonylimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O4/c1-2-17-10(14)8-5-12-9-4-3-7(11(15)16)6-13(8)9/h3-6,15-16H,2H2,1H3 |
InChI Key |
KMEUPWFYPHWYNL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C(=NC=C2C(=O)OCC)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.